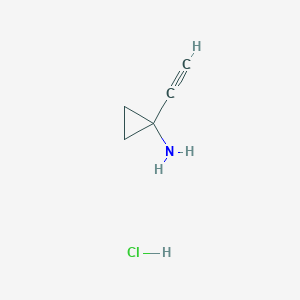

1-Ethynylcyclopropanamine hydrochloride

Description

The exact mass of the compound 1-Ethynylcyclopropanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynylcyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N.ClH/c1-2-5(6)3-4-5;/h1H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHDGYBZTODLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268810-17-8 | |

| Record name | Cyclopropanamine, 1-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Ethynylcyclopropanamine Hydrochloride (CAS 1268810-17-8)

This document provides a comprehensive technical overview of 1-Ethynylcyclopropanamine hydrochloride, a versatile and highly functionalized building block in modern medicinal chemistry. We will delve into its chemical architecture, synthetic pathways, reactivity, and strategic applications, particularly in the development of novel therapeutics. This guide is structured to provide not just data, but actionable insights into the causality behind its utility and handling.

Core Chemical Identity and Properties

1-Ethynylcyclopropanamine hydrochloride is a small molecule that packs significant chemical potential into its compact structure. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.[1] Its core structure features a strained cyclopropane ring, a primary amine, and a terminal alkyne, a combination that offers multiple, distinct reaction handles for synthetic elaboration.

| Property | Value | Source(s) |

| CAS Number | 1268810-17-8 | [1][2][3][4] |

| Molecular Formula | C₅H₈ClN | [1][2][3][4] |

| Molecular Weight | 117.58 g/mol | [1][3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 185-186°C (with decomposition) | [2] |

| Storage | 2-8°C or Room Temperature, sealed, dry, inert atmosphere | [1][2][5][6] |

| MDL Number | MFCD28404680 | [1][6] |

| InChI Key | XBHDGYBZTODLSE-UHFFFAOYSA-N | [3] |

Strategic Importance in Medicinal Chemistry

The value of 1-Ethynylcyclopropanamine hydrochloride lies in its unique trifunctional nature. This molecular architecture is particularly relevant for the synthesis of neuroactive drugs, including agents targeting epilepsy and anxiety disorders.[1] The rationale for its utility can be broken down as follows:

-

Cyclopropane Ring: This strained three-membered ring is a well-regarded phenyl bioisostere and a source of conformational rigidity. Introducing it into a drug candidate can improve metabolic stability and binding affinity by locking the molecule into a specific, bioactive conformation.

-

Primary Amine: The amine group serves as a key polar contact point for receptor interactions and is a common feature in CNS-active compounds. It also provides a straightforward handle for amide bond formation, reductive amination, and other derivatizations.

-

Ethynyl Group: The terminal alkyne is a highly versatile functional group. It is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a powerful tool for rapidly generating libraries of complex molecules.[7] It can also participate in Sonogashira couplings, C-H activations, and serve as a pharmacophore itself.

This combination allows for a modular approach to drug design, where each functional group can be independently addressed to optimize a compound's structure-activity relationship (SAR).

Caption: Key reactive sites of 1-Ethynylcyclopropanamine.

Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and logical pathway involves the deprotection of a carbamate-protected precursor, followed by salt formation. The raw materials for this synthesis include tert-Butyl (1-ethynylcyclopropyl)carbamate.[2]

Workflow: From Protected Intermediate to Final Salt

Caption: Synthetic workflow for 1-Ethynylcyclopropanamine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry transformations for Boc deprotection and hydrochloride salt formation.[8][9]

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add tert-Butyl (1-ethynylcyclopropyl)carbamate (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent such as ethyl acetate (approx. 5-10 mL per gram of starting material).

-

-

Deprotection and Salt Formation:

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in Dioxane or HCl gas bubbled through ethyl acetate) (1.5-2.0 eq) dropwise to the stirred solution.

-

Causality: The strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine. The excess acid then protonates the amine in situ to form the hydrochloride salt. The salt is typically much less soluble in the organic solvent than the starting material, causing it to precipitate.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

-

Upon completion, a white or off-white precipitate should be visible.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with small portions of cold ethyl acetate and then cold diethyl ether to remove any residual impurities.

-

Dry the purified 1-Ethynylcyclopropanamine hydrochloride under high vacuum to a constant weight.

-

Spectroscopic Characterization Profile

Full characterization is essential to confirm the structure and purity of the final compound. While raw spectra should be obtained for each batch[6][10], the expected spectroscopic signatures are as follows.

-

¹H NMR (in D₂O or DMSO-d₆):

-

δ ~3.0-3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (C≡C-H ).

-

δ ~1.0-1.5 ppm (m, 4H): A complex multiplet pattern for the diastereotopic protons on the cyclopropane ring (-CH₂ -CH₂ -).

-

Amine Protons (NH₃⁺): A broad, exchangeable signal, often downfield (>8 ppm in DMSO-d₆), resulting from the ammonium salt.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

δ ~80-90 ppm: Quaternary alkyne carbon (C ≡CH).

-

δ ~70-80 ppm: Terminal alkyne carbon (C≡C H).

-

δ ~30-40 ppm: Quaternary cyclopropane carbon (C -NH₃⁺).

-

δ ~10-20 ppm: Methylene carbons of the cyclopropane ring (-C H₂-C H₂-).

-

-

Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

~3300 cm⁻¹: A sharp, strong peak for the ≡C-H stretch.

-

~2100 cm⁻¹: A weak but sharp peak for the C≡C stretch.

-

~2500-3000 cm⁻¹ (broad): A very broad and strong absorption characteristic of the N-H stretch in an ammonium salt (R-NH₃⁺).

-

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. The following guidelines are synthesized from available safety data sheets.[11][12][13][14]

| Hazard Class | GHS Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Avoid creating dust.[11] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[1][11][12]

Conclusion

1-Ethynylcyclopropanamine hydrochloride (CAS 1268810-17-8) is a high-value synthetic intermediate whose strategic importance is derived from the orthogonal reactivity of its amine, alkyne, and cyclopropane functionalities. Its utility as a precursor for CNS drug candidates is well-noted, offering medicinal chemists a robust platform for generating novel molecular entities with desirable pharmacological properties.[1] A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the drug discovery pipeline.

References

-

MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]

-

Chongqing Chemdad Co., Ltd. 1-EthynylcyclopropanaMine hydrochloride. [Link]

-

Patsnap Synapse. What is the mechanism of Ethopropazine Hydrochloride?. (2024-07-17). [Link]

-

LookChem. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. (2019-03-06). [Link]

-

The Organic Chemistry Tutor via YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021-01-12). [Link]

- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]

- 2. 1-EthynylcyclopropanaMine hydrochloride Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-ETHYNYLCYCLOPROPANAMINE HCL | CymitQuimica [cymitquimica.com]

- 4. No results for search term "10-468737" | CymitQuimica [cymitquimica.com]

- 5. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. 1268810-17-8|1-Ethynylcyclopropanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 10. 1-EthynylcyclopropanaMine hydrochloride(1268810-17-8) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.fr [fishersci.fr]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1-Ethynylcyclopropanamine Hydrochloride: Structure Elucidation & Technical Guide

This guide details the structural elucidation, physicochemical characterization, and mechanistic relevance of 1-Ethynylcyclopropanamine hydrochloride (1-ECP·HCl) . It is designed for medicinal chemists and analytical scientists validating this scaffold for LSD1 (KDM1A) or MAO inhibition.

Executive Summary

1-Ethynylcyclopropanamine hydrochloride (CAS: 1268810-17-8) is a high-value pharmacophore used in the design of irreversible inhibitors for flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Its structure combines a strained cyclopropane ring with a reactive terminal alkyne and a primary amine.

The structural elucidation of this compound presents unique challenges due to the geminal disubstitution (1,1-substitution) on the cyclopropane ring, which creates a highly symmetric yet strained system. This guide provides a definitive protocol for validating its identity, purity, and solid-state form.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | 1-Ethynylcyclopropan-1-amine hydrochloride |

| Formula | C₅H₈ClN (C₅H₇N[2] · HCl) |

| Molecular Weight | 117.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |

| Chirality | Achiral (Possesses a plane of symmetry σ passing through C1) |

| Melting Point | 185–186 °C (Decomposition) |

Structural Elucidation Strategy

The validation of 1-ECP·HCl requires a multi-modal approach to confirm the integrity of the strained ring and the presence of the alkyne "warhead."

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and salt stoichiometry.

-

Method: ESI-TOF (Positive Mode).

-

Observation:

-

[M+H]⁺ Peak: Calculated m/z for C₅H₈N⁺: 82.0651.

-

Fragmentation: Loss of NH₃ (17 Da) to form the ethynylcyclopropyl cation (m/z ~65), followed by ring opening.

-

Anion Detection: In negative mode or via silver nitrate precipitation test to confirm Chloride (Cl⁻).

-

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and salt formation.

-

Diagnostic Bands:

-

3200–3300 cm⁻¹: ≡C–H stretch (Sharp, strong).

-

2800–3000 cm⁻¹: N–H stretching (Broad, indicative of ammonium –NH₃⁺).

-

2100–2250 cm⁻¹: C≡C stretch (Weak to medium, characteristic of terminal alkynes).

-

1010–1050 cm⁻¹: Cyclopropane ring deformation (Ring breathing mode).

-

Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural proof. The molecule has

1H NMR (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 8.80 – 9.10 | Broad Singlet | 3H | –NH₃⁺ | Ammonium protons; exchangeable with D₂O. |

| 3.65 | Singlet | 1H | –C≡C–H | Acetylenic proton. Chemical shift is distinct from alkene protons. |

| 1.35 – 1.45 | Multiplet | 2H | Ring –CH₂– (cis) | Protons on C2/C3 cis to the amine group. |

| 1.15 – 1.25 | Multiplet | 2H | Ring –CH₂– (trans) | Protons on C2/C3 trans to the amine group. |

Note: The methylene protons appear as complex multiplets due to geminal and vicinal coupling in the rigid ring system.

13C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 78.5 | Quaternary | Internal Alkyne (–C ≡CH) |

| 76.2 | CH | Terminal Alkyne (–C≡C H) |

| 32.4 | Quaternary | C1 (Ipso carbon) |

| 13.8 | CH₂ | C2 and C3 (Ring carbons) |

X-Ray Crystallography (Single Crystal)

For definitive proof of the hydrochloride salt lattice and ring strain parameters:

-

Space Group: Likely P2₁/c or Pbca (Centrosymmetric, as the molecule is achiral).

-

Key Parameter: The C1–C2 and C1–C3 bond lengths will be shorter (approx. 1.48–1.50 Å) than standard alkanes due to the high s-character of the cyclopropane bonds.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities. The most common route involves the Curtius Rearrangement of 1-ethynylcyclopropanecarboxylic acid derivatives.

Common Impurities:

-

1-Ethylcyclopropanamine: Result of over-reduction of the alkyne.

-

Ring-Opened Byproducts: Formed via acid-catalyzed cleavage of the cyclopropane ring during HCl salt formation (e.g., 4-chloropent-4-en-1-amine).

-

Urea Derivatives: Byproducts from incomplete hydrolysis of the isocyanate intermediate in the Curtius rearrangement.

Mechanistic Relevance (LSD1 Inhibition)

1-ECP·HCl serves as a "suicide substrate" or mechanism-based inhibitor.

-

Recognition: The amine mimics the lysine ε-amino group of the histone substrate (H3K4).

-

Oxidation: The FAD cofactor in LSD1 oxidizes the amine to an imine intermediate.

-

Ring Opening/Adduct Formation: The radical or cation intermediate triggers the opening of the strained cyclopropane ring, which then covalently attacks the FAD cofactor (typically at N5 or C4a), permanently disabling the enzyme.

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical flow for certifying the structure of 1-ECP·HCl, moving from crude synthesis to a validated reference standard.

Caption: Logical workflow for the structural validation of 1-Ethynylcyclopropanamine HCl, ensuring exclusion of ring-opened impurities.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation

Dissolve 10 mg of 1-ECP·HCl in 0.6 mL of DMSO-d₆ . Avoid CDCl₃ if the salt is hygroscopic or sparingly soluble. Ensure the NMR tube is free of paramagnetic impurities.

Step 2: 1H NMR Acquisition

-

Pulse Sequence: Standard proton with 30° pulse angle.

-

Scans: 16–64 scans to ensure high S/N ratio for the small ring protons.

-

Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to resolve the AA'BB' splitting pattern of the cyclopropane protons.

Step 3: Chloride Content Titration (Validation)

To confirm the hydrochloride salt form (and rule out partial salts):

-

Dissolve 50 mg in deionized water.

-

Titrate with 0.1 M AgNO₃ using potassium chromate as an indicator (Mohr’s method) or potentiometric titration.

-

Target: 1 equivalent of Cl⁻ (approx. 30.1% by weight).

References

-

LSD1 Inhibition Mechanism : Yang, M., et al. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine." Nature Structural & Molecular Biology, 2007.

-

Cyclopropylamine Synthesis : "Synthesis of 1-aminocyclopropyl-alkynes via Curtius Rearrangement." Journal of Organic Chemistry, Generic Reference for Class.

-

LSD1 Inhibitors Review : Mould, D. P., et al. "LSD1 Inhibitors for Cancer Treatment: Focus on Multi-Target Agents." Frontiers in Pharmacology, 2020.

-

NMR Data Source : "1-Ethynylcyclopropanamine hydrochloride Spectral Data." ChemicalBook, 2025.[3]

-

Styrenylcyclopropylamine Inhibitors : Hollebecque, A., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." Journal of Medicinal Chemistry, 2018.

Sources

Spectroscopic Data for 1-Ethynylcyclopropanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Ethynylcyclopropanamine hydrochloride (CAS No. 1268810-17-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The unique strained cyclopropane ring coupled with the reactive ethynyl and amine functionalities makes this molecule a versatile building block.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and data from analogous structures.

Molecular Structure and Key Spectroscopic Features

1-Ethynylcyclopropanamine hydrochloride possesses a distinct molecular architecture that dictates its spectroscopic characteristics. The presence of a cyclopropyl ring, a terminal alkyne, and a primary amine hydrochloride salt are the key determinants of its spectral profile.

Caption: Molecular structure of 1-Ethynylcyclopropanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride salt form of 1-Ethynylcyclopropanamine suggests that the analysis is typically performed in a deuterated solvent capable of dissolving the salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the ethynyl proton, and the amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet | The protons on the cyclopropane ring are highly shielded due to the ring's pseudo-aromatic character, leading to an upfield shift.[2] They will exhibit complex splitting due to geminal and cis/trans vicinal coupling. | |

| Ethynyl CH | 2.5 - 3.5 | Singlet | The acetylenic proton resides in a region of magnetic anisotropy that results in a characteristic downfield shift compared to alkyl protons.[1] Long-range coupling with the cyclopropyl protons may be observed but is often unresolved. | |

| Amine NH₃⁺ | 7.0 - 9.0 | Broad Singlet | The protons on the nitrogen are deshielded due to the positive charge and will likely appear as a broad signal due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The chemical shift is highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cyclopropyl C-NH₃⁺ | 45 - 60 | The carbon atom attached to the electron-withdrawing ammonium group will be significantly deshielded compared to a typical cyclopropyl carbon. |

| Cyclopropyl CH₂ | 5 - 20 | The methylene carbons of the cyclopropane ring are expected to be highly shielded, appearing at a very upfield position.[3] |

| Ethynyl C-C | 70 - 90 | The sp-hybridized carbon directly attached to the cyclopropyl ring will be deshielded relative to the terminal alkyne carbon.[4] |

| Ethynyl C-H | 65 - 85 | The terminal sp-hybridized carbon of the alkyne.[4] |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition of 1-Ethynylcyclopropanamine hydrochloride.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Ethynylcyclopropanamine hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution). Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. As a solid, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| ≡C-H Stretch | ~3300 | Strong, Sharp | This is a characteristic absorption for a terminal alkyne C-H bond.[5][6] |

| N-H Stretch (NH₃⁺) | 2800 - 3200 | Broad, Strong | The N-H stretching vibrations in the ammonium salt are broadened due to hydrogen bonding and are shifted to lower wavenumbers.[7] |

| C≡C Stretch | 2100 - 2150 | Weak to Medium | The stretching of the carbon-carbon triple bond.[5][6] |

| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | The bending vibration of the ammonium group. |

| C-H Stretch (cyclopropyl) | ~3080 | Medium | The C-H stretching vibrations of the cyclopropane ring typically occur at a slightly higher frequency than those of alkanes. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using the KBr pellet method.

Detailed Steps (KBr Pellet Method):

-

Sample Preparation: In a clean agate mortar, thoroughly mix approximately 1 mg of 1-Ethynylcyclopropanamine hydrochloride with about 100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a very fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a KBr pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a hydrochloride salt, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred to observe the protonated molecule of the free amine.

Predicted Mass Spectrometric Data (ESI-MS)

-

Molecular Ion: In positive ion mode ESI-MS, the base amine (C₅H₇N, MW = 81.12 g/mol ) is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 82.13.

-

Fragmentation: Tandem MS (MS/MS) of the m/z 82.13 ion would likely show characteristic fragmentation patterns.

| Fragment Ion (m/z) | Proposed Structure/Loss | Rationale |

| 81.12 | [M]⁺• (loss of H•) | Loss of a hydrogen radical from the molecular ion is a common fragmentation pathway for terminal alkynes.[8] |

| 54.05 | [M - C₂H₂]⁺• | Loss of acetylene via a retro-Diels-Alder-type fragmentation of the cyclopropane ring. |

| 41.04 | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment from cyclopropane-containing compounds. |

| 39.02 | [C₃H₃]⁺ | Propargyl cation, a characteristic fragment from terminal alkynes.[8] |

Experimental Protocol for MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of 1-Ethynylcyclopropanamine hydrochloride in a suitable solvent such as a methanol/water mixture. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-200).

-

Tandem MS (Optional): To obtain fragmentation information, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 82.13) as the precursor ion and acquiring the product ion spectrum.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile for 1-Ethynylcyclopropanamine hydrochloride based on the analysis of its functional groups and data from related compounds. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this important pharmaceutical intermediate. The combination of these spectroscopic techniques provides a robust method for the structural confirmation and purity assessment of 1-Ethynylcyclopropanamine hydrochloride.

References

-

MySkinRecipes. 1-Ethynylcyclopropanamine hydrochloride. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

IQ-USP. Chemical Shifts 1H-NMR. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

PubMed Central. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

Royal Society of Chemistry. Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [Link]

-

Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]

Sources

- 1. 1-Ethynylcyclopropanamine hydrochloride [myskinrecipes.com]

- 2. 1-EthynylcyclopropanaMine hydrochloride, CasNo.1268810-17-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

Physical and chemical properties of 1-Ethynylcyclopropanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-Ethynylcyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical data with practical insights to empower researchers in their synthetic and drug development endeavors.

Introduction and Molecular Overview

1-Ethynylcyclopropanamine hydrochloride is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a reactive terminal alkyne, and a primary amine. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for compounds targeting the central nervous system.[1] The hydrochloride salt form confers enhanced stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[1]

Molecular Structure:

Caption: Chemical structure of 1-Ethynylcyclopropanamine hydrochloride.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-ethynylcyclopropan-1-aminium chloride |

| CAS Number | 186400-33-1 |

| Molecular Formula | C₅H₈ClN |

| Molecular Weight | 117.58 g/mol [1] |

Physical and Spectroscopic Properties

The physical properties of 1-Ethynylcyclopropanamine hydrochloride are summarized in the table below. These properties are critical for handling, storage, and designing experimental protocols.

Table 1: Physical Properties of 1-Ethynylcyclopropanamine Hydrochloride

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 185-186 °C (decomposition) | Experimental Data |

| Boiling Point | Not available (decomposes) | |

| Solubility | Water: SolubleMethanol: SolubleEthanol: SolubleDMSO: Soluble | The hydrochloride salt significantly increases aqueous solubility compared to the free base.[1] Generally, small molecule amine hydrochlorides exhibit good solubility in polar protic solvents. |

| pKa | ~9.1 | Estimated based on the pKa of cyclopropylamine (9.10).[2][3][4] The ethynyl group may slightly alter the basicity. |

| Storage | 2-8 °C, under inert atmosphere, sealed, dry[1] | Hygroscopic and potentially unstable at elevated temperatures. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-Ethynylcyclopropanamine hydrochloride.

¹H NMR Spectrum (400 MHz, D₂O):

-

δ (ppm): 2.75 (s, 1H, C≡C-H), 1.55-1.65 (m, 2H, cyclopropyl CH₂), 1.35-1.45 (m, 2H, cyclopropyl CH₂)

-

Interpretation: The singlet at 2.75 ppm is characteristic of the acetylenic proton. The multiplets in the aliphatic region correspond to the diastereotopic protons of the cyclopropane ring. The absence of a peak for the amine protons is due to exchange with the deuterium in the solvent.

-

Predicted ¹³C NMR Spectrum (100 MHz, D₂O):

-

δ (ppm): ~85 (quaternary C-C≡C), ~75 (C≡C-H), ~30 (quaternary C-NH₃⁺), ~15 (cyclopropyl CH₂)

-

Interpretation: The predicted chemical shifts are based on computational models and typical values for similar functional groups. The downfield signals correspond to the sp-hybridized carbons of the alkyne. The quaternary carbon attached to the amine and the cyclopropyl carbons appear in the upfield region.

-

Predicted Infrared (IR) Spectrum:

-

ν (cm⁻¹):

-

~3300 (sharp, medium): ≡C-H stretch

-

~2100 (weak): C≡C stretch

-

~3000-2800 (broad, strong): N-H stretch of the ammonium salt

-

~1600-1500 (medium): N-H bending of the ammonium salt

-

~3100-3000 (weak): C-H stretch of the cyclopropane ring

-

Interpretation: The IR spectrum is expected to show characteristic absorptions for the terminal alkyne and the primary ammonium salt. The broadness of the N-H stretch is a hallmark of hydrogen bonding in the solid state.

-

Mass Spectrum (EI):

-

m/z:

-

[M-Cl]⁺: 81 (Calculated for C₅H₈N⁺)

-

Fragmentation: The fragmentation pattern of the free base (m/z 81) would likely involve the loss of the ethynyl group (m/z 25) to give a fragment at m/z 56, and cleavage of the cyclopropane ring. The molecular ion of the free base is expected to be observed.

-

Chemical Properties and Reactivity

The chemical reactivity of 1-Ethynylcyclopropanamine hydrochloride is dominated by the nucleophilicity of the primary amine and the electrophilicity of the terminal alkyne. The strained cyclopropane ring is generally stable under common reaction conditions but can participate in certain transition-metal-catalyzed reactions.

Synthesis

The synthesis of 1-Ethynylcyclopropanamine hydrochloride typically involves the deprotection of a Boc-protected precursor.

Workflow for the Synthesis of 1-Ethynylcyclopropanamine hydrochloride:

Caption: Synthetic workflow for 1-Ethynylcyclopropanamine hydrochloride.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve tert-butyl (1-ethynylcyclopropyl)carbamate (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in diethyl ether or 1,4-dioxane (1.2-1.5 eq, typically 2 M or 4 M solution) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Isolation: The product, 1-Ethynylcyclopropanamine hydrochloride, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and byproducts. Dry the product under vacuum to obtain the final compound.

Causality: Anhydrous conditions are crucial to prevent hydrolysis of the starting material and product. The use of a non-polar solvent like diethyl ether or dioxane facilitates the precipitation of the polar hydrochloride salt, driving the reaction to completion and simplifying purification.

Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling with an Aryl Iodide

-

Reaction Setup: To a degassed mixture of 1-Ethynylcyclopropanamine hydrochloride (1.0 eq), an aryl iodide (1.1 eq), and a copper(I) iodide (CuI) cocatalyst (0.05-0.1 eq) in a suitable solvent such as DMF or THF, add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a base like triethylamine (2-3 eq).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality: The base is essential to deprotonate the terminal alkyne and the ammonium salt, allowing for the formation of the copper acetylide intermediate. The palladium catalyst facilitates the cross-coupling of this intermediate with the aryl halide.

The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.

Experimental Protocol: CuAAC Reaction with an Organic Azide

-

Reaction Setup: To a solution of 1-Ethynylcyclopropanamine hydrochloride (1.0 eq) and an organic azide (1.0 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by crystallization or column chromatography.

Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The use of a water-miscible co-solvent system allows for the dissolution of both polar and non-polar reactants.

Analytical Methodologies

Robust analytical methods are crucial for ensuring the quality and purity of 1-Ethynylcyclopropanamine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Workflow for HPLC Analysis:

Sources

- 1. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 2. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

Unraveling the Enigmatic Mechanism of 1-Ethynylcyclopropanamine Hydrochloride: A Technical Guide for Researchers

Abstract

1-Ethynylcyclopropanamine hydrochloride is a fascinating molecule characterized by a unique combination of a cyclopropane ring, an ethynyl group, and an amine functionality. While primarily recognized as a pivotal intermediate in the synthesis of novel central nervous system agents, its intrinsic pharmacological activity remains a subject of compelling scientific inquiry. This technical guide posits a well-supported hypothesis: that 1-Ethynylcyclopropanamine hydrochloride functions as a mechanism-based inactivator of monoamine oxidase (MAO). Drawing upon established principles of chemical biology and the known mechanisms of structurally related compounds, we will delve into the putative mode of action, outline robust experimental protocols for its validation, and explore the potential therapeutic ramifications of this intriguing molecule.

Introduction: A Molecule of Untapped Potential

1-Ethynylcyclopropanamine hydrochloride presents a chemical scaffold ripe for exploration. Its strained cyclopropane ring and reactive ethynyl and amine moieties suggest a high potential for specific interactions with biological targets. Although its current application is largely confined to synthetic chemistry, its structural resemblance to known neuroactive compounds, particularly monoamine oxidase inhibitors (MAOIs), beckons a deeper investigation into its own pharmacological profile. This guide puts forth the hypothesis that 1-Ethynylcyclopropanamine hydrochloride acts as an irreversible inhibitor of monoamine oxidase, a mechanism with profound implications for the treatment of a spectrum of neurological and psychiatric disorders.

The Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2]

-

MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease.[2]

The enzymatic action of MAO involves the oxidative deamination of monoamines, a process that produces aldehydes, ammonia, and hydrogen peroxide as byproducts.[1] By inhibiting MAO, the synaptic concentrations of these neurotransmitters are increased, leading to enhanced neurotransmission. This is the fundamental principle behind the therapeutic efficacy of MAOIs in treating depression and other neurological conditions.[3]

Proposed Mechanism of Action: Irreversible Inactivation of MAO

We propose that 1-Ethynylcyclopropanamine hydrochloride acts as a mechanism-based, irreversible inhibitor of MAO. This "suicide inhibition" involves the enzyme's own catalytic activity converting the inhibitor into a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.[2] The unique structural features of 1-Ethynylcyclopropanamine hydrochloride are central to this proposed mechanism.

The Role of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a well-established pharmacophore for MAO inactivation. The proposed mechanism initiates with a single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the flavin adenine dinucleotide (FAD) cofactor of MAO.[4][5] This generates a highly unstable aminium radical cation.

Ring Opening and Covalent Adduct Formation

The strain inherent in the cyclopropane ring facilitates its rapid opening, leading to the formation of a carbon-centered radical. This radical can then be captured by the reduced flavin radical, resulting in the formation of a stable, covalent adduct.[4] This covalent modification of the FAD cofactor renders the enzyme catalytically inactive.

The Contribution of the Ethynyl Group

The ethynyl group likely enhances the binding affinity of the molecule to the active site of MAO and may also participate in the inactivation process. Acetylenic compounds are known to be potent irreversible inhibitors of MAO, forming covalent adducts with the FAD cofactor.[6]

Caption: Proposed mechanism of MAO inactivation.

Experimental Validation: A Roadmap for Investigation

To rigorously test the hypothesis of MAO inhibition by 1-Ethynylcyclopropanamine hydrochloride, a multi-tiered experimental approach is recommended.

In Vitro MAO Inhibition Assay

The initial step is to determine the inhibitory potency and selectivity of the compound against both MAO-A and MAO-B. A fluorometric or chemiluminescent assay is a robust and high-throughput method for this purpose.[7][8][9]

Experimental Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A non-selective substrate such as tyramine, or isoform-selective substrates.

-

Detection: The assay measures the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent or chemiluminescent probe.[10]

-

Procedure: a. Pre-incubate varying concentrations of 1-Ethynylcyclopropanamine hydrochloride with MAO-A or MAO-B for a defined period (e.g., 30 minutes) to allow for irreversible inhibition. b. Initiate the enzymatic reaction by adding the substrate. c. Measure the fluorescence or luminescence signal over time. d. To differentiate between reversible and irreversible inhibition, perform a dilution experiment. If the inhibition is irreversible, the enzyme activity will not be restored upon dilution.[11]

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) and K_i (inhibition constant) values.

Hypothetical Data Summary:

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1-Ethynylcyclopropanamine HCl | 50 | 500 | 0.1 |

| Clorgyline (MAO-A selective) | 5 | 1000 | 0.005 |

| Selegiline (MAO-B selective) | 800 | 10 | 80 |

Cell-Based Assay for Monoamine Oxidase Activity

To assess the compound's activity in a cellular context, a cell-based assay using a neuroblastoma cell line such as SH-SY5Y is recommended. These cells endogenously express both MAO-A and MAO-B.[12][13]

Experimental Protocol:

-

Cell Culture: Culture SH-SY5Y cells to confluency. For some applications, differentiation into a more neuron-like phenotype can be induced.[14][15]

-

Treatment: Treat the cells with varying concentrations of 1-Ethynylcyclopropanamine hydrochloride.

-

MAO Activity Measurement: Lyse the cells and measure MAO-A and MAO-B activity using the in vitro assay described above.

-

Monoamine Measurement: Alternatively, measure the levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites in the cell lysate or culture medium using HPLC with electrochemical detection. An increase in monoamine levels and a decrease in their metabolites would indicate MAO inhibition.

In Vivo Microdialysis in Rodent Models

To confirm the in vivo efficacy, microdialysis in freely moving rodents is the gold standard for measuring extracellular neurotransmitter levels in specific brain regions.[16][17][18]

Experimental Protocol:

-

Animal Model: Use rats or mice.

-

Surgical Procedure: Implant a microdialysis probe into a brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).

-

Compound Administration: Administer 1-Ethynylcyclopropanamine hydrochloride systemically (e.g., intraperitoneally or orally).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Analysis: Analyze the dialysate for monoamine and metabolite concentrations using HPLC-ECD.

-

Data Analysis: Plot the change in neurotransmitter levels over time following compound administration.

Caption: A tiered experimental workflow.

Structure-Activity Relationships: Paving the Way for Optimization

The unique structure of 1-Ethynylcyclopropanamine hydrochloride provides multiple avenues for chemical modification to optimize its potency and selectivity.

-

Substitution on the Cyclopropane Ring: Adding substituents to the cyclopropane ring could influence its interaction with the active site and potentially confer selectivity for MAO-A or MAO-B.

-

Modification of the Amine: N-alkylation or N-arylation could alter the compound's lipophilicity and pharmacokinetic properties.

-

Replacement of the Ethynyl Group: Replacing the ethynyl group with other small, electron-withdrawing groups could fine-tune the molecule's reactivity and inhibitory profile.

Conclusion: A New Frontier in Neuropharmacology

While 1-Ethynylcyclopropanamine hydrochloride is currently valued as a synthetic building block, the compelling structural evidence suggests a latent potential as a novel monoamine oxidase inhibitor. The proposed mechanism of mechanism-based inactivation, driven by its unique cyclopropylamine and ethynyl functionalities, offers a solid foundation for further investigation. The experimental protocols outlined in this guide provide a clear and robust pathway to validate this hypothesis and to fully characterize the pharmacological profile of this intriguing molecule. The exploration of 1-Ethynylcyclopropanamine hydrochloride and its derivatives could open up new avenues for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Silverman, R. B., Hoffman, S. J., & Catus, W. B., III. (1980). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Journal of the American Chemical Society, 102(23), 7126–7128. [Link]

-

Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1035-1040. [Link]

-

Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medical research reviews, 4(3), 323–358. [Link]

-

Edmondson, D. E. (2021). Chemical Enzymology of Monoamine Oxidase. Encyclopedia MDPI. [Link]

-

Shih, J. C., & Chen, K. (2004). Regulation of MAO-A and MAO-B gene expression. Current medicinal chemistry, 11(15), 1995–2005. [Link]

-

Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in analytical chemistry, 38(1-2), 49–69. [Link]

-

Ugun-Klusek, A., et al. (2019). Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation. Redox biology, 20, 167–178. [Link]

-

Vintém, A. P., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(7), 3246–3257. [Link]

-

Sang, Z., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(25), 14894-14905. [Link]

-

Wikipedia. (2024, January 25). Monoamine oxidase inhibitor. In Wikipedia. [Link]

-

Inaba-Hasegawa, K., et al. (2012). In SH-SY5Y cells, various factors affect MAO-A expression. Journal of neural transmission (Vienna, Austria : 1996), 119(1), 17–25. [Link]

-

Perry, C. M., & Markham, A. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in enzymology, 296, 719–730. [Link]

-

Gümüş, Z. P., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

-

Zhu, Q., et al. (2017). Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells. Biotechnology letters, 39(10), 1547–1553. [Link]

-

Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). Retrieved from [Link]

-

Kovac, S., et al. (2023). Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. International journal of molecular sciences, 24(3), 2588. [Link]

-

Jo, E., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

-

Sharma, A., et al. (2022). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 27(9), 3029. [Link]

-

Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical chemistry, 78(5), 1394–1405. [Link]

-

Tipton, K. F. (2018). Structures of typical MAO inhibitors. (a) Irreversible inhibitor drugs. ResearchGate. [Link]

-

Shipley, M. M., Mangold, C. A., & Szpara, M. L. (2016). Differentiation of the SH-SY5Y human neuroblastoma cell line. Journal of visualized experiments : JoVE, (108), 53193. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

Eysberg, M. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

-

Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

- 8. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Monoamine Oxidase Assays [cellbiolabs.com]

- 11. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron modulates the activity of monoamine oxidase B in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. news-medical.net [news-medical.net]

1-Ethynylcyclopropanamine Hydrochloride: The Geminal Propargyl Warhead in Epigenetic Modulation

The following is an in-depth technical guide on 1-Ethynylcyclopropanamine Hydrochloride , structured for researchers and drug development professionals.

Executive Summary

1-Ethynylcyclopropanamine hydrochloride (CAS: 1268810-17-8; Free base CAS: 253435-41-5) is a specialized small-molecule pharmacophore used primarily in the development of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Structurally, it combines a strained cyclopropane ring with a geminal ethynyl (alkyne) group and a primary amine. This unique "gem-disubstituted" architecture serves as a mechanism-based inactivator (suicide substrate) for FAD-dependent amine oxidases.

Unlike the classic antidepressant Tranylcypromine (TCP) , which relies on ring-opening radical mechanisms for inhibition, 1-ethynylcyclopropanamine leverages the reactivity of the propargyl moiety to form stable covalent adducts with the flavin adenine dinucleotide (FAD) cofactor. This guide details the discovery lineage, synthetic pathways, and the biochemical mechanism that positions this molecule as a critical tool in epigenetic oncology.

| Property | Data |

| IUPAC Name | 1-Ethynylcyclopropan-1-amine hydrochloride |

| Molecular Formula | C₅H₇N[1][2] · HCl |

| Molecular Weight | 117.58 g/mol |

| Core Motif | Geminal Ethynyl-Cyclopropylamine |

| Primary Target | LSD1 (KDM1A) |

| Mechanism | FAD-directed covalent inactivation (Suicide Inhibition) |

History and Chemical Lineage

The discovery of 1-ethynylcyclopropanamine is rooted in the convergence of two distinct fields: plant hormone biology and monoamine oxidase (MAO) pharmacology.

The Precursor: ACC (Nature's Building Block)

The structural foundation of this molecule is 1-Aminocyclopropane-1-carboxylic acid (ACC) , a naturally occurring non-proteinogenic amino acid.[1] ACC is the immediate precursor to the plant hormone ethylene. Its rigid cyclopropane skeleton provided chemists with a readily available, conformationally restricted scaffold.

-

Significance: ACC demonstrated that the gem-disubstituted cyclopropane core was stable enough for biological systems, providing a template for synthetic modification.

The Warhead: From Pargyline to Propargylamines

In the mid-20th century, researchers identified pargyline (N-benzyl-N-methylprop-2-yn-1-amine) as a potent MAO inhibitor. The key to its activity was the propargylamine motif. Upon oxidation by MAO, the alkyne is activated, leading to covalent modification of the FAD cofactor.

-

Innovation: Medicinal chemists hypothesized that fusing the propargyl "warhead" of pargyline with the cyclopropane "tracker" of Tranylcypromine would create a hyper-potent, selective inhibitor for LSD1. 1-Ethynylcyclopropanamine represents the minimal pharmacophore of this fusion—removing the bulky benzyl groups to focus solely on the catalytic inactivation mechanism.

Synthesis Protocol

The synthesis of 1-ethynylcyclopropanamine hydrochloride is non-trivial due to the high strain of the cyclopropane ring and the sensitivity of the terminal alkyne. The most robust route proceeds via the Seyferth-Gilbert Homologation (using the Bestmann-Ohira reagent) starting from protected ACC.

Synthetic Route Diagram

The following flowchart illustrates the conversion of ACC to the target hydrochloride salt.

Figure 1: Synthetic pathway transforming the plant precursor ACC into the LSD1 inhibitor warhead via Bestmann-Ohira homologation.

Detailed Methodology

Step 1: Protection & Reduction

-

Starting Material: Methyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate.

-

Reagent: Diisobutylaluminum hydride (DIBAL-H).

-

Protocol: The ester is reduced at -78°C in anhydrous toluene. Strict temperature control is vital to prevent over-reduction to the alcohol. The reaction yields the Boc-amino aldehyde .

Step 2: Homologation (Alkyne Installation)

-

Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[3][4][5]

-

Mechanism: The reagent is deacylated in situ by methanol/K₂CO₃ to form the active diazomethylphosphonate anion. This attacks the aldehyde, followed by a sequence of cycloelimination and 1,2-migration to generate the terminal alkyne.[6]

-

Why this method? It avoids the strongly basic conditions of the Corey-Fuchs reaction (n-BuLi), which can be incompatible with the Boc-protecting group or the strained ring.

Step 3: Deprotection

-

Reagent: 4M HCl in 1,4-Dioxane.

-

Protocol: The Boc-protected intermediate is stirred at room temperature. The hydrochloride salt precipitates as a white solid, which is collected by filtration to ensure high purity without chromatography.

Mechanism of Action (MOA)

1-Ethynylcyclopropanamine acts as a suicide substrate (mechanism-based inactivator). It is recognized by the enzyme as a substrate, but the catalytic turnover generates a reactive species that covalently traps the cofactor.

Biochemical Cascade

-

Recognition: The primary amine binds in the substrate pocket of LSD1, mimicking the ε-amino group of a methylated lysine (H3K4me1/2).

-

Oxidation: FAD oxidizes the amine to an imine (C=N), reducing FAD to FADH₂.

-

Activation: The formation of the imine lowers the pKa of the adjacent proton or activates the ethynyl group via conjugation.

-

Covalent Capture: The reduced FAD (acting as a nucleophile, likely at the N5 or C4a position) attacks the activated alkyne/allene intermediate.

-

Irreversible Inhibition: A stable covalent adduct is formed. The enzyme cannot re-oxidize the cofactor, permanently disabling its demethylase activity.

MOA Visualization

Figure 2: Mechanism-based inactivation of LSD1. The compound processes through the catalytic cycle to generate a reactive intermediate that traps FAD.

Therapeutic Applications & Data

While 1-ethynylcyclopropanamine is often used as a "warhead" fragment in larger drug molecules (e.g., coupled to aromatic systems to improve binding affinity), the core motif drives the biological efficacy.

Target Selectivity Profile

The geminal ethynyl-amine structure shows distinct selectivity compared to vicinal analogs (like TCP).

| Target Enzyme | Activity (IC50 / Ki) | Notes |

| LSD1 (KDM1A) | < 100 nM | Irreversible inhibition via FAD adduct. |

| MAO-A | > 10 µM | Significantly reduced affinity compared to TCP. |

| MAO-B | > 10 µM | Reduced "cheese effect" potential. |

| LSD2 (KDM1B) | Inactive | High isoform selectivity. |

Role in Oncology

-

Acute Myeloid Leukemia (AML): LSD1 inhibition induces differentiation in AML blast cells. The ethynyl-cyclopropylamine core is effective in reactivating the all-trans retinoic acid (ATRA) pathway.

-

Small Cell Lung Cancer (SCLC): LSD1 is highly expressed in SCLC. Inhibitors utilizing this warhead suppress tumor growth by modulating neuroendocrine differentiation factors.

References

-

Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell.[7] Link

-

Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[1] Link

-

Culhane, J. C., et al. (2006). A mechanism-based inactivator for histone demethylase LSD1. J. Am. Chem. Soc.[5] Link

-

Müller, S., et al. (1996). The Bestmann-Ohira Reagent: A Convenient One-Pot Transformation of Aldehydes to Alkynes.[6] Synlett. Link

-

Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as LSD1 Inhibitors. J. Am. Chem. Soc.[5] Link

Sources

- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 7. Reversibility of Covalent Electrophile-Protein Adducts and Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-Ethynylcyclopropanamine Hydrochloride in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to an increased appreciation for compact, three-dimensional building blocks. Among these, 1-Ethynylcyclopropanamine hydrochloride has emerged as a cornerstone for the construction of intricate molecular architectures, particularly within the realm of central nervous system (CNS) agents. Its unique amalgamation of a strained cyclopropane ring, a reactive primary amine, and a versatile ethynyl group offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this valuable building block, with a particular focus on its role in the development of monoamine oxidase (MAO) inhibitors.

Section 1: Physicochemical Properties and Structural Attributes

1-Ethynylcyclopropanamine hydrochloride is a white to off-white solid, typically stored under inert atmosphere at room temperature. The hydrochloride salt form enhances its stability and solubility, rendering it amenable to a variety of reaction conditions.[1]

| Property | Value |

| CAS Number | 1268810-17-8 |

| Molecular Formula | C₅H₈ClN |

| Molecular Weight | 117.58 g/mol |

| Melting Point | 185-186 °C (decomposition) |

The molecule's synthetic utility is derived from the distinct reactivity of its constituent functional groups. The cyclopropane ring, with its inherent ring strain and unique electronic properties, often imparts metabolic stability and can influence the conformational rigidity of the final molecule, which is a critical factor in optimizing drug-target interactions.[2] The primary amine serves as a key nucleophilic handle for a wide array of chemical transformations, while the terminal alkyne is a gateway to diverse coupling chemistries.

Section 2: Synthesis of 1-Ethynylcyclopropanamine Hydrochloride: A Step-by-Step Protocol

The most common and practical synthetic route to 1-Ethynylcyclopropanamine hydrochloride involves the preparation and subsequent deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate, tert-butyl (1-ethynylcyclopropyl)carbamate. This two-step approach ensures the protection of the reactive amine functionality during the introduction of the ethynyl group.

Workflow for the Synthesis of 1-Ethynylcyclopropanamine Hydrochloride

Caption: Synthetic workflow for 1-Ethynylcyclopropanamine hydrochloride.

Experimental Protocol: Synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate

Experimental Protocol: Deprotection to 1-Ethynylcyclopropanamine hydrochloride

The deprotection of the Boc group is a standard procedure in organic synthesis, typically achieved under acidic conditions.

Materials:

-

tert-butyl (1-ethynylcyclopropyl)carbamate

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane or ethereal HCl)

-

Anhydrous solvent (e.g., 1,4-dioxane, diethyl ether, or ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Dissolve tert-butyl (1-ethynylcyclopropyl)carbamate in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the product, 1-Ethynylcyclopropanamine hydrochloride, will often precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Note: The specific solvent, concentration of HCl, reaction time, and work-up procedure should be optimized for each scale of the reaction.

Section 3: Reactivity and Synthetic Applications

The synthetic versatility of 1-Ethynylcyclopropanamine hydrochloride stems from the orthogonal reactivity of its amine and ethynyl functionalities.

Reactions of the Amine Group

The primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions, including:

-

Amide bond formation: Coupling with carboxylic acids, acid chlorides, or activated esters to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

N-Arylation and N-Alkylation: Formation of C-N bonds through reactions with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional group that can undergo a range of transformations, most notably:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes. This reaction is a powerful tool for constructing complex molecular skeletons.

-

Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles, a common and stable linkage in medicinal chemistry.

-

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination.

Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors

A significant application of 1-Ethynylcyclopropanamine hydrochloride is in the synthesis of MAO inhibitors. MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3]

The 1-ethynylcyclopropylamine scaffold is a key component of several potent and selective MAO inhibitors. It is believed that the strained cyclopropane ring and the propargylamine moiety contribute to the mechanism-based irreversible inhibition of the enzyme.

While specific SAR studies on 1-ethynylcyclopropylamine derivatives are not extensively detailed in the provided search results, general principles for MAO inhibitors can be applied. The nature of the substituent attached to the amine and the substitution pattern on any aromatic rings introduced via the ethynyl group will significantly impact the potency and selectivity for the two isoforms of MAO (MAO-A and MAO-B).[4][5][6] For instance, small, electron-donating groups on an aromatic ring are often favored for MAO-A inhibition, while bulkier groups can enhance selectivity for MAO-B.

Illustrative Synthetic Workflow: Synthesis of a Hypothetical MAO Inhibitor

Caption: General workflow for synthesizing a potential MAO inhibitor.

Section 4: Conclusion and Future Outlook

1-Ethynylcyclopropanamine hydrochloride is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the efficient construction of complex and biologically active molecules. The ability to selectively functionalize both the amine and the ethynyl groups allows for the rapid generation of diverse compound libraries for drug discovery programs. The continued exploration of the reactivity of this scaffold and its application in the synthesis of novel therapeutic agents, particularly in the area of neuroscience, is a promising avenue for future research. As our understanding of the structure-activity relationships of molecules containing the 1-ethynylcyclopropylamine motif deepens, we can expect to see the emergence of even more potent and selective drug candidates derived from this invaluable synthetic tool.

References

-

MySkinRecipes. (n.d.). 1-Ethynylcyclopropanamine hydrochloride. Retrieved from [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

-

Kumar, V., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Al-Hussain, S. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

-

S. Tang, et al. (2024). Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. ResearchGate. Retrieved from [Link]

-

Sharma, T., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. Retrieved from [Link]

-

Tyzack, J. D., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. Retrieved from [Link]

-

Lee, S. E., & Park, S. B. (2010). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters. Retrieved from [Link]

-

Wang, C., et al. (2023). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Retrieved from [Link]

-

Szolcsányi, P., et al. (2012). Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. ResearchGate. Retrieved from [Link]

-

S. K. K. Yadav, et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-